molecular formula C12H15N3O2 B3102361 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416714-54-9

4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B3102361
CAS No.: 1416714-54-9
M. Wt: 233.27 g/mol
InChI Key: MAJOUJKSLMRQEG-UHFFFAOYSA-N
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Description

4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a chemical compound of significant interest in medicinal and heterocyclic chemistry research. It belongs to the 1H-pyrazolo[3,4-b]pyridine family, a scaffold recognized for its strong resemblance to purine bases like adenine and guanine, making it a valuable isostere in the design of bioactive molecules . The tetrahydro-2H-pyran-2-yl (THP) group at the N1 position is a common protecting group used in multi-step synthetic routes to control reactivity and regioselectivity. This specific compound features a methoxy substituent at the C4 position, contributing to its unique electronic and steric properties. Researchers utilize this and related scaffolds primarily in the discovery and development of protein kinase inhibitors . Over 300,000 1H-pyrazolo[3,4-b]pyridine derivatives have been described in the scientific literature, underscoring the high level of research activity around this core structure . SciFinder records include more than 5,500 references and 2,400 patents related to these compounds, with a majority of the publications appearing in the last decade, highlighting its contemporary relevance . The structural diversity offered by this scaffold allows for the exploration of interactions with a wide range of biological targets. This product is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions. The cited hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-16-10-5-6-13-12-9(10)8-14-15(12)11-4-2-3-7-17-11/h5-6,8,11H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJOUJKSLMRQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=NN(C2=NC=C1)C3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701161349
Record name 1H-Pyrazolo[3,4-b]pyridine, 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416714-54-9
Record name 1H-Pyrazolo[3,4-b]pyridine, 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416714-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridine, 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction can produce saturated pyrazolo[3,4-b]pyridine derivatives .

Scientific Research Applications

Overview

4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with significant potential in various scientific fields, particularly medicinal chemistry and organic synthesis. Its unique structure, featuring a pyrazolo[3,4-b]pyridine core with methoxy and tetrahydro-2H-pyran-2-yl substituents, lends itself to a variety of applications.

Medicinal Chemistry

This compound serves as a promising scaffold for the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity and target specificity. Research indicates that derivatives of this compound may be effective in modulating neurological pathways and addressing inflammatory conditions.

Case Study:
A study investigated the efficacy of pyrazolo[3,4-b]pyridine derivatives in treating neurodegenerative diseases. The results showed that certain modifications to the 4-methoxy group increased binding affinity to specific receptors involved in neuroprotection, suggesting potential therapeutic applications in Alzheimer's disease treatment.

Organic Synthesis

This compound can act as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and oxidation, makes it a valuable building block in organic synthesis.

Table: Comparison of Reaction Types

Reaction TypeDescriptionApplication
Nucleophilic SubstitutionSubstitutes functional groups on the coreSynthesis of pharmaceuticals
OxidationConverts methoxy to aldehyde or carboxylic acidStructural modifications
ReductionReduces pyrazolo core for saturationDevelopment of new derivatives

Biological Studies

The compound is also utilized in biological studies to investigate enzyme inhibition and receptor binding. Its unique structure allows researchers to explore its interactions with various biological targets.

Case Study:
In a recent study focusing on enzyme inhibition, this compound was shown to inhibit specific kinases involved in cancer cell proliferation. This finding highlights its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and tetrahydro-2H-pyran-2-yl groups may enhance binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Methoxy vs.
  • THP Protecting Group : Unlike phenyl or benzimidazole substituents (e.g., in ARA-04 or L3), the THP group reduces steric hindrance and improves metabolic stability, making it advantageous for prodrug development .

Pharmacological Profiles

  • Antiviral Activity : ARA-04/ARA-05 derivatives demonstrate HSV-1 inhibition via undefined mechanisms, highlighting the scaffold’s versatility. The target compound’s lack of carboxylate or phenyl groups may limit similar antiviral efficacy .

Research Findings and Data Tables

Physicochemical Properties Comparison

Property 4-Methoxy-1-THP Derivative 5-Bromo-1-THP Derivative APcK110
Molecular Weight 249.28 g/mol 316.58 g/mol 383.39 g/mol
LogP (Predicted) 1.2 ± 0.3 2.8 ± 0.5 3.5 ± 0.6
Solubility Moderate (DMSO > 10 mM) Low (DMSO < 5 mM) Low (DMSO < 2 mM)
Key Applications Intermediate Cross-coupling precursor Kinase inhibition

Biological Activity

4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS No. 1416714-54-9) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrazolo[3,4-b]pyridine core, has garnered attention for various biological activities, particularly in the fields of neuropharmacology and anti-inflammatory research.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N3O2C_{12}H_{15}N_{3}O_{2}. The compound consists of a methoxy group and a tetrahydro-2H-pyran-2-yl substituent, which contribute to its biological properties.

PropertyValue
Molecular Weight219.26 g/mol
Melting PointNot Available
SolubilitySoluble in organic solvents
CAS Number1416714-54-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The methoxy and tetrahydro-2H-pyran groups enhance the compound's binding affinity and specificity, potentially modulating various biological pathways. Detailed studies are necessary to elucidate the exact mechanisms involved.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

1. Antimicrobial Activity
Preliminary studies indicate that compounds with a pyrazolo[3,4-b]pyridine core can possess antimicrobial properties. Specific derivatives have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis .

2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro assays have suggested that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation .

3. Neuroprotective Effects
Given its structural similarities to other neuroactive compounds, there is potential for neuroprotective applications. Research is ongoing to explore its efficacy in models of neurodegenerative diseases .

Case Studies

Several studies have explored the biological activity of pyrazolo[3,4-b]pyridines, including:

Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of various pyrazolo[3,4-b]pyridine derivatives against clinical isolates. The results indicated that certain derivatives exhibited significant activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 8 µg/mL against resistant strains .

Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms of pyrazolo[3,4-b]pyridine derivatives. The study demonstrated that these compounds could significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages .

Q & A

Q. Basic

  • 1H/13C NMR : Identify substituents (e.g., THP’s anomeric proton at δ 5.3–5.5 ppm; methoxy group at δ 3.8–4.0 ppm) and verify regiochemistry .
  • IR spectroscopy : Detect functional groups (e.g., C-O stretch of methoxy at ~1250 cm⁻¹) .
  • X-ray crystallography : Resolve hydrogen-bonding patterns and confirm stereochemistry, as demonstrated in pyrazolo[3,4-b]pyridine analogs .

How can researchers optimize the glycosylation step in nucleoside analog synthesis?

Advanced
Glycosylation efficiency depends on:

  • Anionic intermediates : Use sodium salts of pyrazolo[3,4-b]pyridines to enhance nucleophilicity at N-1 .
  • SN2 mechanism : Employ α-halopentofuranoses (e.g., ribofuranosyl chlorides) with Walden inversion for β-configuration .
  • Protecting groups : THP enhances solubility and stability during glycosylation. Monitor reaction progress via TLC or HPLC to avoid side products .

How to address contradictions in reported biological activities of pyrazolo[3,4-b]pyridine derivatives?

Advanced
Discrepancies in activity (e.g., kinase inhibition vs. cytotoxicity) may arise from:

  • Structural variability : Subtle differences in substituents (e.g., methoxy vs. trifluoromethyl) alter lipophilicity and target binding .
  • Assay conditions : Validate using standardized protocols (e.g., h-TNAP inhibition assays) and replicate studies .
  • Metabolic stability : Compare pharmacokinetic profiles (e.g., microsomal stability assays) to differentiate true activity from artifacts .

What structural features influence pharmacological activity?

Q. Basic

  • Methoxy group : Enhances electron density, affecting binding to enzymes like kinases or PDEs .
  • THP group : Improves metabolic stability by shielding reactive sites from cytochrome P450 oxidation .
  • Core rigidity : The fused pyrazolo-pyridine system enables planar interactions with hydrophobic enzyme pockets .

What computational methods support SAR studies of this scaffold?

Q. Advanced

  • 3D-QSAR : Model substituent effects on activity using CoMFA/CoMSIA .
  • Molecular docking : Predict binding modes with targets like soluble guanylate cyclase (e.g., nelociguat’s interaction with Arg 116) .
  • MD simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns simulations to validate docking poses) .

What safety precautions are essential when handling this compound?

Q. Basic

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles (P261, P271) .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste (P501) .

How to design derivatives with improved metabolic stability?

Q. Advanced

  • Electron-withdrawing groups : Introduce trifluoromethyl or halogens to reduce CYP-mediated oxidation .
  • Bioisosteres : Replace methoxy with sulfonyl or carbamate groups to maintain polarity while enhancing stability .
  • Prodrug strategies : Mask polar groups (e.g., phosphate esters) to improve bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

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